Cas no 1033202-16-2 (6-Bromo-7-chloro-8-methylquinoline)
6-Bromo-7-chloro-8-methylquinoline Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-7-chloro-8-methylquinoline
- ACMC-20986d
- AG-D-13944
- AK-93866
- ANW-14867
- BD231231
- CTK4A1970
- BS-26004
- MFCD10699677
- SB68635
- AKOS015834779
- DTXSID10674519
- 1033202-16-2
- SCHEMBL20563033
- CS-0212390
-
- MDL: MFCD10699677
- Inchi: 1S/C10H7BrClN/c1-6-9(12)8(11)5-7-3-2-4-13-10(6)7/h2-5H,1H3
- InChI Key: QWMCRDQMAVQABM-UHFFFAOYSA-N
- SMILES: BrC1=CC2=CC=CN=C2C(C)=C1Cl
Computed Properties
- Exact Mass: 254.94500
- Monoisotopic Mass: 254.945
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 188
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12.9A^2
- XLogP3: 3.9
Experimental Properties
- Density: 1.591±0.06 g/cm3 (20 ºC 760 Torr),
- Solubility: Almost insoluble (0.031 g/l) (25 º C),
- PSA: 12.89000
- LogP: 3.95910
6-Bromo-7-chloro-8-methylquinoline Customs Data
- HS CODE:2933499090
- Customs Data:
China Customs Code:
2933499090Overview:
2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
6-Bromo-7-chloro-8-methylquinoline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215860-1g |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 95% | 1g |
£76.00 | 2022-03-01 | |
| Fluorochem | 215860-5g |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 95% | 5g |
£225.00 | 2022-03-01 | |
| TRC | B690763-100mg |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B690763-250mg |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 250mg |
$ 69.00 | 2023-04-18 | ||
| TRC | B690763-500mg |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 500mg |
$ 92.00 | 2023-04-18 | ||
| TRC | B690763-1g |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 1g |
$ 133.00 | 2023-04-18 | ||
| Alichem | A189007830-25g |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 95% | 25g |
$582.42 | 2023-09-04 | |
| Chemenu | CM145246-25g |
6-Bromo-7-chloro-8-methylquinoline |
1033202-16-2 | 95% | 25g |
$534 | 2021-08-05 | |
| abcr | AB273025-1 g |
6-Bromo-7-chloro-8-methylquinoline; 98% |
1033202-16-2 | 1g |
€136.80 | 2022-06-11 | ||
| abcr | AB273025-5 g |
6-Bromo-7-chloro-8-methylquinoline; 98% |
1033202-16-2 | 5g |
€326.40 | 2022-06-11 |
6-Bromo-7-chloro-8-methylquinoline Suppliers
6-Bromo-7-chloro-8-methylquinoline Related Literature
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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3. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
Additional information on 6-Bromo-7-chloro-8-methylquinoline
Comprehensive Overview of 6-Bromo-7-chloro-8-methylquinoline (CAS No. 1033202-16-2)
6-Bromo-7-chloro-8-methylquinoline (CAS No. 1033202-16-2) is a halogenated quinoline derivative with significant applications in pharmaceutical research and organic synthesis. This compound, characterized by its unique bromine and chlorine substitutions, has garnered attention due to its potential as a building block for drug discovery and material science. Its molecular structure, featuring a quinoline core, makes it a versatile intermediate for developing heterocyclic compounds, which are pivotal in modern medicinal chemistry.
The growing interest in 6-Bromo-7-chloro-8-methylquinoline is reflected in its increasing mentions in scientific literature and patent filings. Researchers are exploring its role in the synthesis of bioactive molecules, particularly those targeting kinase inhibitors and antimicrobial agents. The compound's CAS No. 1033202-16-2 is frequently searched in databases like SciFinder and Reaxys, highlighting its relevance in high-throughput screening and structure-activity relationship (SAR) studies.
One of the key advantages of 6-Bromo-7-chloro-8-methylquinoline lies in its structural modifiability. The presence of halogen atoms at the 6th and 7th positions allows for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. This property aligns with the current trend in green chemistry, where researchers seek efficient methods to reduce waste and improve atom economy. The compound's methyl group at the 8th position also offers steric control, enabling selective transformations.
In the context of drug development, 6-Bromo-7-chloro-8-methylquinoline has been investigated as a precursor for small-molecule therapeutics. Its quinoline scaffold is prevalent in FDA-approved drugs, such as antimalarials and anticancer agents. Recent studies have explored its derivatives for neuroprotective and anti-inflammatory properties, addressing unmet medical needs in neurodegenerative diseases. The compound's lipophilicity and hydrogen-bonding capacity further enhance its drug-like characteristics.
From a synthetic chemistry perspective, CAS No. 1033202-16-2 is valued for its compatibility with microwave-assisted synthesis and flow chemistry techniques. These methods are gaining traction due to their ability to accelerate reaction times and improve yields. The compound's stability under various conditions also makes it suitable for combinatorial chemistry libraries, which are essential for hit-to-lead optimization in drug discovery pipelines.
Environmental and regulatory considerations are increasingly shaping the demand for 6-Bromo-7-chloro-8-methylquinoline. As industries adopt sustainable practices, the compound's potential for biodegradable derivatives is being explored. Researchers are also investigating its catalytic applications in renewable energy systems, such as organic photovoltaics. These interdisciplinary applications underscore its versatility beyond traditional pharmaceutical uses.
In summary, 6-Bromo-7-chloro-8-methylquinoline (CAS No. 1033202-16-2) represents a multifaceted tool for chemical innovation. Its integration into precision medicine and advanced materials highlights its enduring relevance. As scientific inquiries into halogenated quinolines expand, this compound is poised to remain a cornerstone in both academic and industrial research.
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